molecular formula C5H11ClN2 B11729189 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Cat. No.: B11729189
M. Wt: 134.61 g/mol
InChI Key: DOESRNRMSZKBBS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride

InChI

InChI=1S/C5H10N2.ClH/c1-4-2-3-5(6)7-4;/h4H,2-3H2,1H3,(H2,6,7);1H

InChI Key

DOESRNRMSZKBBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=N1)N.Cl

Origin of Product

United States

Preparation Methods

Key Parameters:

ParameterValue
CatalystNi nanoparticles (5–10 wt%)
Temperature80–100°C
Pressure30–50 bar H₂
SolventEthanol
Yield (Intermediate)72–85%
Purity (Final)≥97%

This method excels in scalability and catalyst reusability, with the nickel catalyst retaining activity over five cycles. However, the need for high-pressure H₂ infrastructure may limit accessibility.

Multicomponent Reaction with Amines and Aldehydes

A three-component reaction involving amines, aldehydes, and pyruvate derivatives offers a streamlined route to dihydro-pyrrol-5-amine derivatives. Adapted from, this approach condenses 2-methylpropylamine (3 ), formaldehyde (4 ), and ethyl pyruvate (5 ) in dichloromethane (DCM) with a BINOL-derived phosphoric acid catalyst (10 mol%) and MgSO₄ as a drying agent. The reaction proceeds via imine-enamine cascade formation, followed by cyclization to yield the free base 6 , which is isolated as the hydrochloride salt after HCl treatment.

Reaction Scheme:

2-Methylpropylamine+HCHO+Ethyl pyruvatePhosphoric acid2-Methyl-3,4-dihydro-2H-pyrrol-5-amineHClHydrochloride salt\text{2-Methylpropylamine} + \text{HCHO} + \text{Ethyl pyruvate} \xrightarrow{\text{Phosphoric acid}} \text{2-Methyl-3,4-dihydro-2H-pyrrol-5-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Insights:

  • Solvent Choice : DCM outperforms toluene or acetonitrile, achieving 78% yield vs. <50% in alternatives.

  • Stoichiometry : A 2:1:1 ratio of amine/aldehyde/pyruvate requires three equivalents of pyruvate for optimal yields.

  • Catalyst Load : Reducing the catalyst to 5 mol% decreases yield by 20%.

Reduction of Nitro-Pyrrole Precursors

Classical nitro group reduction provides an alternative pathway. The nitro-pyrrole precursor 7 (2-methyl-5-nitro-3,4-dihydro-2H-pyrrole) is synthesized via Friedländer condensation between 2-methylpyrrolidine and nitroethane, followed by cyclization. Hydrogenation over Pd/C (10 wt%) in methanol at ambient pressure reduces the nitro group to an amine, yielding 2 , which is converted to the hydrochloride salt.

Comparative Analysis:

Reduction MethodCatalystTime (h)Yield (%)
H₂/Pd/C10% Pd/C1288
NaBH₄/CoCl₂CoCl₂665
Fe/AcOHIron powder2442

While Pd/C offers high yields, NaBH₄/CoCl₂ provides a safer, low-pressure alternative despite lower efficiency.

Metal-Catalyzed Cyclization Approaches

Iron-catalyzed cyclization, inspired by, leverages Fe(ClO₄)₃·H₂O (5 mol%) in toluene/acetic acid (1:1) to assemble the dihydro-pyrrole core from 2-methylallylamine and chloroacetaldehyde. The reaction proceeds via imine formation and subsequent cyclization at 50°C for 16 hours, followed by HCl salt formation.

Advantages:

  • Cost-Effectiveness : Iron catalysts are inexpensive and non-toxic.

  • Scalability : Demonstrated for 10 g batches without yield loss.

Limitations:

  • Functional Group Tolerance : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) reduce yields to <30%.

Hydrochloride Salt Formation

Final protonation of the free amine is critical for stability and solubility. The amine intermediate is dissolved in anhydrous ethanol, treated with concentrated HCl (1.1 equiv) at 0°C, and precipitated by ether addition. Recrystallization from ethanol/ether affords the hydrochloride salt with ≥97% purity.

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityFunctional Group Tolerance
Nickel Catalysis72–85ModerateHighHigh
Multicomponent Reaction65–78LowModerateModerate
Nitro Reduction65–88High (Pd/C)HighLow
Iron Catalysis40–69LowHighLow

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (1:1) .
  • Synonyms: 2-Aminopyrrolidine hydrochloride, 2-Amino-1-pyrroline hydrochloride .
  • CAS RN : 7544-75-4 .
  • Molecular Formula : C₄H₉ClN₂ .
  • Molecular Weight : 120.58 g/mol .

Physical Properties :

  • Appearance : White crystalline powder .
  • Boiling Point : 211°C at 760 mmHg .

Comparison with Structurally Similar Compounds

5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m)

  • Structure: Features aryl substituents (4-aminophenyl, 4-chlorophenyl, phenyl) on the pyrrolone core.
  • Molecular Formula : C₂₃H₁₈ClN₃O.
  • Molecular Weight : 388.86 g/mol.
  • Melting Point : 209.0–211.9°C.
  • Key Differences :
    • Larger molecular weight and aromatic substituents enhance π-π stacking, contributing to higher thermal stability compared to the simpler methyl-substituted target compound.
    • Lower yield (46%) in synthesis compared to the target compound’s commercial availability .

5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a)

  • Structure : Contains hydroxyphenyl and phenyl groups.
  • Molecular Formula: C₂₂H₁₇NO₂.
  • Molecular Weight : 339.38 g/mol.
  • Melting Point : 138.1–140.6°C.
  • Key Differences :
    • Polar hydroxyl group increases hydrophilicity, contrasting with the methyl group’s lipophilic effect in the target compound.
    • Higher synthetic yield (63%) but lower melting point, suggesting reduced crystallinity .

(2R)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride

  • Structure : Benzoxazine ring fused with a dihydropyrrole system.
  • Molecular Formula: C₁₀H₁₄ClNO₂.
  • Molecular Weight : 223.68 g/mol.
  • Larger molecular framework may reduce solubility in polar solvents compared to the target compound .

MCLA (6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one Hydrochloride)

  • Structure: Imidazopyrazinone core with methoxyphenyl and methyl groups.
  • Key Differences: Heterocyclic imidazopyrazinone system confers distinct electrochemical properties, making it a chemiluminescent probe for superoxide detection. Pharmacological utility contrasts with the target compound’s role as an intermediate .

Key Research Findings

  • Structural Simplicity vs. Functionality : The target compound’s minimal structure (methyl group on pyrrolidine) offers advantages in synthetic flexibility and cost-effective production compared to aryl-substituted analogs .
  • Thermal Stability : Aryl-substituted compounds (e.g., 15m) exhibit higher melting points due to aromatic stacking, whereas the target compound’s lower complexity may enhance solubility in aqueous systems .
  • Pharmacological Relevance : Unlike MCLA, which has defined bioactivity, the target compound’s primary use remains in synthesis, highlighting a gap in reported biological data .

Biological Activity

2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is C6H12N2HClC_6H_{12}N_2\cdot HCl, with a molecular weight of approximately 150.63 g/mol. Its structure features a pyrrole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC6H12N2HClC_6H_{12}N_2\cdot HCl
Molecular Weight150.63 g/mol
IUPAC Name2-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Antimicrobial Properties

Research indicates that compounds containing pyrrole structures exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Enzyme Inhibition

Studies suggest that 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride may inhibit specific enzymes involved in metabolic processes. The inhibition occurs through competitive binding to the enzyme's active site, which can alter the enzyme's functionality and potentially lead to therapeutic effects in diseases where these enzymes are overactive .

The proposed mechanism of action for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride involves:

  • Binding to Enzymes : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Interference with Cellular Processes : By disrupting normal cellular functions, it may induce apoptosis in cancer cells or inhibit bacterial growth.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives, including 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, demonstrating significant antibacterial properties compared to traditional antibiotics like vancomycin .

Research on Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor in metabolic pathways related to cancer proliferation. The study concluded that the compound effectively reduced enzyme activity by up to 70% in vitro, suggesting potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, and how can experimental design optimize yield?

  • Methodological Answer : The compound is typically synthesized via base-assisted cyclization of precursors like substituted pyrrolidinones or pyrazole derivatives. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one analogs with amines under basic conditions (e.g., KOH/EtOH) yields structurally similar pyrrol-amine derivatives . To optimize yield, employ factorial design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and stoichiometry. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and ring saturation. For example, δ ~2.5 ppm (s, 3H) may indicate the methyl group at position 2 in dihydro-pyrrol derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₁₁ClN₂ requires m/z 146.0712 for [M-Cl]⁺).
  • FTIR : Peaks near 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=O) validate amine and heterocyclic moieties .
  • X-ray Diffraction (XRD) : Resolve crystallographic data for ambiguous cases.

Q. How should researchers assess solubility and stability in aqueous buffers for pharmacological assays?

  • Methodological Answer : Conduct pH-dependent solubility studies using shake-flask methods. For stability, incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, sampling at intervals (0, 6, 24, 48h). Analyze degradation via HPLC-UV or LC-MS. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases, but hydrolysis of the dihydro-pyrrol ring may occur under acidic conditions .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies for cyclization steps. Pair this with machine learning (ML) algorithms trained on PubChem or DSSTox data to predict substituent effects on reaction kinetics. For instance, ICReDD’s approach integrates computational screening with experimental validation to prioritize high-yield routes .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • Dynamic NMR (DNMR) : Detect conformational changes (e.g., ring puckering in dihydro-pyrrol) causing shift discrepancies.
  • Elemental Analysis : Verify stoichiometry to rule out impurities. If inconsistencies persist, compare with literature data for analogous compounds (e.g., 5-substituted dihydro-pyrrol derivatives ).

Q. What strategies are effective for identifying and quantifying process-related impurities?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/MeCN) to detect byproducts. Common impurities include:

  • Unreacted precursors : Track via retention time alignment.
  • Hydrolysis products : Monitor for ring-opened amines under acidic conditions .
  • Dimerization products : Screen for m/z corresponding to [2M+H]⁺ ions.
    Quantify impurities against calibrated reference standards (e.g., EP/PharmEur guidelines) .

Q. What mechanistic approaches elucidate the compound’s biological activity in target validation studies?

  • Methodological Answer : Combine in silico and in vitro methods:

  • Molecular Docking : Simulate binding to target proteins (e.g., GPCRs or ion channels) using AutoDock Vina.
  • SAR Studies : Synthesize analogs with modifications at the methyl or amine groups to map pharmacophore requirements.
  • Kinetic Assays : Measure IC₅₀ values via fluorescence polarization or SPR for receptor affinity.
  • Metabolic Profiling : Use hepatocyte microsomes to assess CYP450-mediated degradation .

Key Considerations for Researchers

  • Data Validation : Cross-reference experimental results with PubChem and DSSTox entries for structural confirmation .
  • Ethical Use of AI : Ensure computational predictions are experimentally validated to avoid overreliance on models .
  • Reproducibility : Document all synthetic protocols and analytical conditions in line with CRDC guidelines for chemical engineering research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.